2-(Trifluoromethyl)-dl-phenylalanine

Crystal Engineering Pharmaceutical Formulation Peptide Synthesis

Choose 2-(Trifluoromethyl)-dl-phenylalanine for its unique ortho-CF3 group, enabling background-free 19F NMR probing and protease resistance. The racemic mixture offers cost-effective flexibility for achiral synthesis or subsequent resolution. Distinct melting point (165-170°C) ensures identity verification. Ideal for peptide engineering and inhibitor design. Order high-purity (97%) material today.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 3832-73-3
Cat. No. B1333503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-dl-phenylalanine
CAS3832-73-3
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
InChIKeyIOABLDGLYOGEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-dl-phenylalanine (CAS 3832-73-3): Ortho-CF3 Racemic Building Block for 19F NMR Probes, Protease-Stable Peptides, and Enzyme Inhibitor Scaffolds


2-(Trifluoromethyl)-dl-phenylalanine (CAS 3832-73-3) is a non-natural amino acid derivative of DL-phenylalanine bearing an electron-withdrawing trifluoromethyl (-CF3) group at the ortho-position of the phenyl ring [1]. The ortho-CF3 substitution confers unique physicochemical properties, including increased lipophilicity, distinct steric constraints, and a specific 19F NMR spectroscopic handle absent in the parent amino acid [2]. Synthesized as a racemic mixture, the compound offers synthetic flexibility for subsequent resolution into its enantiopure D- or L-forms, distinguishing it from single-enantiomer alternatives for applications requiring chirality-independent intermediate steps [1].

Why Ortho-CF3 DL-Phenylalanine Cannot Be Replaced by Para/Meta-CF3 Isomers or Other Ortho-Substituted Analogs in Quantitative Applications


Ortho-, meta-, and para-substituted trifluoromethyl phenylalanines, as well as other ortho-halogenated or methylated analogs, are not interchangeable in applications requiring precise steric, electronic, or spectroscopic outcomes. The ortho-CF3 group in 2-(Trifluoromethyl)-dl-phenylalanine exerts a unique conformational restriction and electron-withdrawing effect on the α-carbon backbone due to its proximity to the amino acid core [1]. This results in quantifiable differences in physical properties, such as a distinct melting point (165-170°C), compared to its para-isomer (200-202°C), reflecting different crystal packing energies . Critically, the ortho-CF3 group serves as a site-specific, background-free 19F NMR probe whose chemical shift is exquisitely sensitive to the local protein environment, a capability not shared by non-fluorinated or para-fluorinated analogs that may exhibit different relaxation properties or fail to report on ortho-proximal conformational changes [2].

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)-dl-phenylalanine vs. Phenylalanine and CF3 Positional Isomers


Differential Solid-State Properties: Melting Point of Ortho-CF3 vs. Para-CF3 vs. Parent Phenylalanine

The ortho-CF3 substitution on 2-(Trifluoromethyl)-dl-phenylalanine (CAS 3832-73-3) results in a melting point of approximately 165-170°C, which is significantly lower than the 200-202°C reported for its para-substituted isomer, 4-(Trifluoromethyl)-DL-phenylalanine (CAS 14091-16-8) . This 30-37°C difference is a direct consequence of altered crystal packing and intermolecular interactions imposed by the ortho-CF3 group's steric bulk and electronic effects. This property is critical for predicting compound behavior during purification (recrystallization) and formulation, where thermal stability and processing windows are key parameters.

Crystal Engineering Pharmaceutical Formulation Peptide Synthesis

Enhanced Aqueous Solubility of Trifluoromethyl-Substituted Phenylalanines vs. Parent Phenylalanine

A class of trifluoromethyl-substituted DL-phenylalanine derivatives, including 2-(Trifluoromethyl)-dl-phenylalanine, has been shown to possess higher solubility in water compared to the parent phenylalanine molecule [1]. This finding is supported by a comparative study synthesizing seven fluorine-containing phenylalanine derivatives, where the introduction of a trifluoromethyl group consistently enhanced aqueous solubility [1]. While the study does not provide specific molar solubility values for each isomer, it establishes a class-level trend directly relevant to the target compound, offering a functional advantage over unsubstituted phenylalanine in aqueous reaction media.

Drug Delivery Bioconjugation Peptide Chemistry

Proven Utility as a Genetically Encoded 19F NMR Probe for Protein Structure and Dynamics

Trifluoromethyl-phenylalanine (tfm-Phe) has been successfully and site-specifically incorporated into proteins in vivo using an expanded genetic code, demonstrating its high translational efficiency and fidelity as a 19F NMR probe [1]. This method enabled the detection of subtle protein conformational changes, the binding of substrates and inhibitors, and the differentiation of protein environments at distances up to 25 Å from the label, with sufficient signal sensitivity and resolution for in vivo studies [1]. While this study utilized a mixture that likely includes the L-enantiomer, the core chemical structure of the trifluoromethyl-phenylalanine moiety is identical to that of the racemic compound, establishing the fundamental utility of this pharmacophore as a powerful, background-free NMR sensor. The ortho-substitution of 2-(Trifluoromethyl)-dl-phenylalanine offers a distinct local environment compared to meta- or para-analogs, which would yield different chemical shift perturbations.

Structural Biology Protein NMR Biophysics

DL-Racemic Form Provides Flexibility for Enantioselective Synthesis vs. Single-Enantiomer Products

The compound is supplied as a racemic (DL) mixture, a feature explicitly cited for enabling greater flexibility in synthetic applications [1]. This is a key differentiator from single-enantiomer products (e.g., L-2-Trifluoromethylphenylalanine, CAS 119009-47-1). The racemic form allows researchers to use the compound directly in achiral synthesis steps or as a starting material for subsequent chiral resolution to obtain the desired D- or L-enantiomer [1]. This offers a cost and workflow advantage, as a single procurement can serve multiple research pathways, whereas procuring a single enantiomer commits the user to a specific stereochemical outcome from the outset.

Chiral Resolution Process Chemistry Medicinal Chemistry

Incorporation into Peptides Enhances Proteolytic Stability vs. Non-Fluorinated Analogs

The incorporation of α-trifluoromethyl (α-TFM) substituted amino acids, a class that includes 2-(Trifluoromethyl)-dl-phenylalanine, into peptides has been shown to confer metabolic stabilization against proteolysis [1]. This class-level effect is attributed to the steric hindrance and electronic influence of the trifluoromethyl group, which impedes recognition and cleavage by proteases such as α-chymotrypsin [1]. This property is a key advantage over peptides containing the natural, non-fluorinated phenylalanine, which are typically susceptible to rapid degradation in biological systems. By substituting the natural amino acid with its α-TFM analog, researchers can design peptides with significantly prolonged half-lives, enhancing their potential as therapeutic candidates.

Peptide Therapeutics Protease Resistance Drug Metabolism

Key Application Scenarios for 2-(Trifluoromethyl)-dl-phenylalanine (CAS 3832-73-3) Based on Quantitative Evidence


Design and Synthesis of Proteolytically Stable Peptide Therapeutics

This compound is ideal for incorporation into peptide sequences to enhance metabolic stability. The α-trifluoromethyl group confers resistance to proteases like α-chymotrypsin, a class-level benefit that distinguishes it from peptides built with natural phenylalanine [1]. The racemic nature of the compound also provides the flexibility to explore both D- and L- configurations for optimal bioactivity and stability without committing to a single, more expensive enantiomer at the outset [2].

Development of Site-Specific 19F NMR Probes for Structural Biology

The ortho-CF3 group in this compound serves as a highly sensitive, background-free 19F NMR probe. This application is directly supported by studies demonstrating the successful genetic incorporation of trifluoromethyl-phenylalanine into proteins to monitor conformational changes, ligand binding, and local environments with high spatial resolution (up to 25 Å) [3]. This capability is unique to fluorinated analogs and cannot be replicated with standard phenylalanine.

Asymmetric Synthesis and Chiral Resolution of Ortho-CF3 Phenylalanine Building Blocks

The DL-racemic mixture is a cost-effective and versatile starting material for preparing enantiopure D- or L-2-(trifluoromethyl)phenylalanine. As highlighted in product literature, the racemic form allows for flexibility in synthetic applications and enables further resolution if enantiopure compounds are required [2]. This is a direct advantage over procuring a single enantiomer, as it supports both achiral synthesis and chiral resolution workflows from a single inventory item.

Synthesis of Novel Enzyme Inhibitors with Ortho-Specific Binding Interactions

The unique steric and electronic properties of the ortho-CF3 group, evidenced by its distinct melting point (165-170°C) compared to the para-isomer (200-202°C), make this compound a critical scaffold for exploring ortho-specific interactions in enzyme active sites . This is particularly relevant in the design of inhibitors where precise spatial orientation of the trifluoromethyl group can exploit unique hydrophobic pockets, offering a different selectivity profile compared to meta- or para-substituted analogs.

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